molecular formula C8H10O B12301997 3,4-Dimethylphenol-2,5,6-d3,od

3,4-Dimethylphenol-2,5,6-d3,od

Cat. No.: B12301997
M. Wt: 126.19 g/mol
InChI Key: YCOXTKKNXUZSKD-NKWHLQRWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethylphenol-2,5,6-d3,od typically involves the deuteration of 3,4-Dimethylphenol. This process can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium using deuterium gas (D2) in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts to ensure efficient deuterium incorporation .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethylphenol-2,5,6-d3,od undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4-Dimethylphenol-2,5,6-d3,od is widely used in scientific research due to its deuterated nature. Some applications include:

Mechanism of Action

The mechanism of action of 3,4-Dimethylphenol-2,5,6-d3,od involves its interaction with molecular targets through deuterium-hydrogen exchange. This exchange can influence reaction rates and pathways, providing insights into the kinetic isotope effect. The deuterium atoms in the compound can alter the vibrational frequencies of chemical bonds, affecting the overall reactivity and stability of the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dimethylphenol-2,5,6-d3,od is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium enhances the compound’s stability and allows for precise tracking in metabolic and kinetic studies, making it a valuable tool in scientific investigations .

Properties

Molecular Formula

C8H10O

Molecular Weight

126.19 g/mol

IUPAC Name

1,2,4-trideuterio-3-deuteriooxy-5,6-dimethylbenzene

InChI

InChI=1S/C8H10O/c1-6-3-4-8(9)5-7(6)2/h3-5,9H,1-2H3/i3D,4D,5D/hD

InChI Key

YCOXTKKNXUZSKD-NKWHLQRWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C)C)[2H])O[2H])[2H]

Canonical SMILES

CC1=C(C=C(C=C1)O)C

Origin of Product

United States

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